Cas no 1805098-81-0 (Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)

Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate is a fluorinated pyridine derivative with a unique substitution pattern, combining fluoromethyl, methoxy, and trifluoromethoxy functional groups. This structure imparts enhanced reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. The ester group at the 5-position offers further derivatization potential. Its precise functionalization allows for selective modifications, facilitating the development of targeted bioactive compounds. This compound is particularly useful in the synthesis of fluorinated heterocycles, where its structural features contribute to improved binding affinity and pharmacokinetic properties.
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate structure
1805098-81-0 structure
Product Name:Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
CAS No:1805098-81-0
MF:C12H13F4NO4
MW:311.229537725449
CID:4841930
Update Time:2025-10-23

Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
    • Inchi: 1S/C12H13F4NO4/c1-3-20-9(18)4-7-6-17-11(21-12(14,15)16)10(19-2)8(7)5-13/h6H,3-5H2,1-2H3
    • InChI Key: ROOQVDKJVYQNTC-UHFFFAOYSA-N
    • SMILES: FCC1C(=C(N=CC=1CC(=O)OCC)OC(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 340
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.6

Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029083748-1g
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
1805098-81-0 97%
1g
$1,519.80 2022-04-01

Additional information on Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate

Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate

The compound Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate, identified by the CAS number 1805098-81-0, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, making it a valuable molecule for research and development purposes.

The molecular structure of this compound is notable for its pyridine ring, which serves as the central framework. The substituents attached to the pyridine ring include a fluoromethyl group at the 4-position, a methoxy group at the 3-position, and a trifluoromethoxy group at the 2-position. Additionally, the acetate ester group is attached at the 5-position of the pyridine ring. These substituents contribute to the unique chemical properties and reactivity of the compound.

Recent studies have highlighted the potential of this compound in various applications, particularly in the field of agrochemicals and pharmaceuticals. The presence of fluorinated groups, such as the fluoromethyl and trifluoromethoxy substituents, imparts high stability and bioactivity to the molecule. These properties make it an attractive candidate for use in herbicides, insecticides, and other pest control agents.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. The use of advanced catalytic systems and precise reaction conditions ensures high yields and purity of the final product.

One of the most recent advancements in research involving this compound is its application in drug discovery programs targeting specific enzyme systems or receptors. The trifluoromethoxy group, in particular, has been shown to enhance selectivity and potency in certain biological assays. This has led to increased interest in exploring its potential as a lead compound for developing novel therapeutic agents.

Furthermore, computational studies have been conducted to evaluate the electronic properties and molecular interactions of this compound. These studies provide valuable insights into its behavior in different chemical environments and its potential for further modification or optimization.

In conclusion, Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an essential component in modern chemical research and development.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.